molecular formula C23H24N6O3 B11580522 N-benzyl-2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

N-benzyl-2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

Cat. No.: B11580522
M. Wt: 432.5 g/mol
InChI Key: UVFDHSWWOYQECM-UHFFFAOYSA-N
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Description

N-benzyl-2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide is a complex organic compound with the molecular formula C23H24N6O3 . It is characterized by its unique structure, which includes a purine ring system substituted with benzyl and benzylamino groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide typically involves multiple steps. One common method involves the reaction of benzylamine with a suitable purine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-benzyl-2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs .

Properties

Molecular Formula

C23H24N6O3

Molecular Weight

432.5 g/mol

IUPAC Name

N-benzyl-2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide

InChI

InChI=1S/C23H24N6O3/c1-27-20-19(21(31)28(2)23(27)32)29(15-18(30)24-13-16-9-5-3-6-10-16)22(26-20)25-14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,24,30)(H,25,26)

InChI Key

UVFDHSWWOYQECM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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